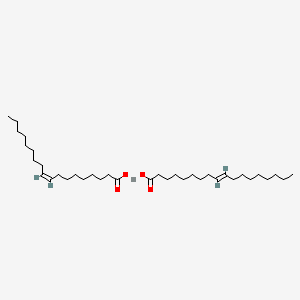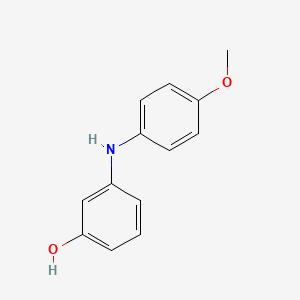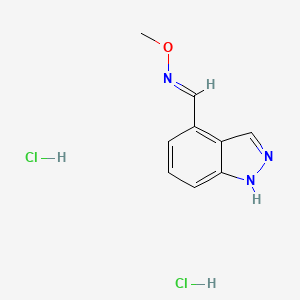![molecular formula C16H25NO4S B14117519 (2S)-4-methyl-2-[(2,3,5,6-tetramethylphenyl)sulfonylamino]pentanoic acid](/img/structure/B14117519.png)
(2S)-4-methyl-2-[(2,3,5,6-tetramethylphenyl)sulfonylamino]pentanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S)-4-methyl-2-[(2,3,5,6-tetramethylphenyl)sulfonylamino]pentanoic acid is a complex organic compound with the molecular formula C13H19NO4S and a molecular weight of 285.36 g/mol . This compound is characterized by the presence of a sulfonylamino group attached to a tetramethylphenyl ring, making it a valuable molecule in various scientific research fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-4-methyl-2-[(2,3,5,6-tetramethylphenyl)sulfonylamino]pentanoic acid typically involves the reaction of (2,3,5,6-tetramethylphenyl)sulfonyl chloride with an appropriate amino acid derivative under controlled conditions . The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
(2S)-4-methyl-2-[(2,3,5,6-tetramethylphenyl)sulfonylamino]pentanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The sulfonylamino group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophilic substitution reactions using reagents like sodium azide or sodium methoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce amines. Substitution reactions can result in the formation of various derivatives with different functional groups .
Wissenschaftliche Forschungsanwendungen
(2S)-4-methyl-2-[(2,3,5,6-tetramethylphenyl)sulfonylamino]pentanoic acid has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in studies involving enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of (2S)-4-methyl-2-[(2,3,5,6-tetramethylphenyl)sulfonylamino]pentanoic acid involves its interaction with specific molecular targets. The sulfonylamino group can form hydrogen bonds with target proteins, leading to inhibition or modulation of their activity. This compound may also interact with cellular pathways involved in inflammation and cell proliferation, contributing to its potential therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (2S)-2-[(2,3,5,6-tetramethylphenyl)sulfonyl]amino propanoic acid
- (2S)-2-amino-3-(4-ethoxyphenyl)propanoic acid
- (2S)-2-methyl-3-(methylsulfanyl)propanoic acid
Uniqueness
(2S)-4-methyl-2-[(2,3,5,6-tetramethylphenyl)sulfonylamino]pentanoic acid is unique due to its specific structural features, such as the presence of a tetramethylphenyl ring and a sulfonylamino group. These features contribute to its distinct chemical reactivity and biological activity, making it a valuable compound for various research applications .
Eigenschaften
Molekularformel |
C16H25NO4S |
|---|---|
Molekulargewicht |
327.4 g/mol |
IUPAC-Name |
(2S)-4-methyl-2-[(2,3,5,6-tetramethylphenyl)sulfonylamino]pentanoic acid |
InChI |
InChI=1S/C16H25NO4S/c1-9(2)7-14(16(18)19)17-22(20,21)15-12(5)10(3)8-11(4)13(15)6/h8-9,14,17H,7H2,1-6H3,(H,18,19)/t14-/m0/s1 |
InChI-Schlüssel |
HEPWIDOXUHHEEB-AWEZNQCLSA-N |
Isomerische SMILES |
CC1=CC(=C(C(=C1C)S(=O)(=O)N[C@@H](CC(C)C)C(=O)O)C)C |
Kanonische SMILES |
CC1=CC(=C(C(=C1C)S(=O)(=O)NC(CC(C)C)C(=O)O)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1H-Benzimidazole-7-carboxylic acid, 2-ethoxy-1-[[2'-[[[(ethoxycarbonyl)oxy]amino]iminomethyl][1,1'-biphenyl]-4-yl]methyl]-, methyl ester](/img/structure/B14117438.png)


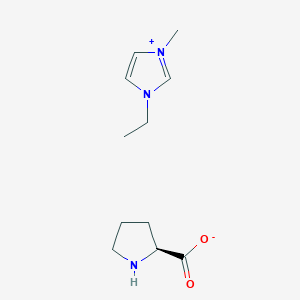
![5-Chloro-7-methyl-2,3-dihydro-1H-pyrido[3,4-B][1,4]oxazine](/img/structure/B14117456.png)
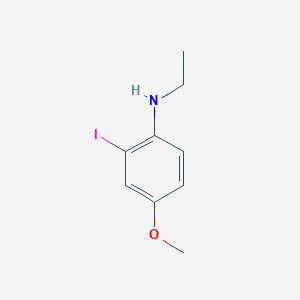

![N-(benzo[d][1,3]dioxol-5-yl)-2-((5-((2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)methyl)-4-(m-tolyl)-4H-1,2,4-triazol-3-yl)thio)acetamide](/img/structure/B14117484.png)
![3-[(2-chlorophenyl)methyl]-4-oxo-N-pentyl-2-sulfanylidene-1H-quinazoline-7-carboxamide](/img/structure/B14117486.png)

